molecular formula C11H8ClNO3S B2704245 Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate CAS No. 338756-33-5

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2704245
CAS No.: 338756-33-5
M. Wt: 269.7
InChI Key: NJFZVJFQSZPFMI-UHFFFAOYSA-N
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Description

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl carboxylate group at the 2-position and a (6-chloro-2-pyridinyl)oxy substituent at the 3-position of the thiophene ring. The comparison below relies on structurally related thiophenecarboxylate derivatives to infer properties and applications.

Properties

IUPAC Name

methyl 3-(6-chloropyridin-2-yl)oxythiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S/c1-15-11(14)10-7(5-6-17-10)16-9-4-2-3-8(12)13-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZVJFQSZPFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 6-chloro-2-pyridinol with 3-bromo-2-thiophenecarboxylic acid methyl ester under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the pyridinol attacks the bromine-substituted thiophene ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor potential of methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate, particularly against various cancer cell lines.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. For instance, it has been shown to decrease cell proliferation in triple-negative breast cancer (TNBC) models by increasing the G0/G1 phase population while reducing the S phase population .
  • In Vivo Studies : In ovo studies using the chick chorioallantoic membrane (CAM) model have indicated that this compound can significantly reduce tumor size, further supporting its potential as an antitumor agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study evaluated the effectiveness of this compound against MDA-MB-231 cells. Results showed a significant reduction in viable cell numbers and tumor size in CAM models, suggesting its potential as a therapeutic agent for TNBC .
  • Antimicrobial Properties :
    • Another study focused on the antimicrobial activity of thiophene derivatives, including this compound. The compound exhibited significant inhibition against various bacterial strains, indicating its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate and its analogs:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (6-Chloro-2-pyridinyl)oxy C₁₂H₈ClNO₃S 281.71 Not explicitly reported -
Thifensulfuron-methyl (DPX-M6316) Sulfonylurea group C₁₂H₁₃N₅O₆S₂ 387.39 Herbicide (ALS inhibitor)
Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) Phenylamino C₁₂H₁₁NO₂S 233.29 Synthetic intermediate
Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate 2,4-Dinitrophenoxy C₁₃H₈N₂O₇S 336.28 Potential nitroaromatic reactivity
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate Furyl-dichlorobenzyl group C₁₈H₁₃Cl₂NO₄S 410.28 Not specified

Physicochemical Properties

  • Solubility and Polarity: The (6-chloro-2-pyridinyl)oxy group in the target compound introduces electron-withdrawing effects (due to Cl and pyridine’s electronegativity), likely reducing solubility in polar solvents compared to sulfonylurea-containing Thifensulfuron-methyl, which is highly polar and formulated as a herbicide . Compounds like Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) with amino groups may exhibit higher solubility in organic solvents due to hydrogen-bonding capabilities .
  • Melting Points :

    • While direct data for the target compound are unavailable, structurally similar thiophenecarboxylates (e.g., a related tetrahydropyridine derivative) have melting points in the range of 152–159°C . Thifensulfuron-methyl, as a commercial herbicide, is formulated for stability under field conditions .

Biological Activity

Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClN₁O₃S
  • Molecular Weight : 283.71 g/mol
  • CAS Number : 338756-33-5
  • Melting Point : 63–64 °C

The compound consists of a pyridine ring substituted with a chlorine atom and a thiophene ring linked via an ether bond to a carboxylate group, which may contribute to its diverse biological activities.

Synthesis

The synthesis typically involves the reaction of 6-chloro-2-pyridinol with 3-bromo-2-thiophenecarboxylic acid methyl ester under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinol attacks the bromine-substituted thiophene ring, yielding the desired product.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound induces apoptosis in these cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is thought to be mediated by its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist at certain receptors involved in inflammation and pain pathways, providing insights into its potential use in managing inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial activity .
  • Cancer Cell Line Studies :
    • In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound, supporting its potential role in cancer therapy .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
Similar Thiophene DerivativeModerate Antimicrobial
Other Pyridine DerivativesVariable Anticancer Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-[(6-chloro-2-pyridinyl)oxy]-2-thiophenecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves nucleophilic aromatic substitution between methyl 3-hydroxy-2-thiophenecarboxylate and 6-chloro-2-pyridinyl chloride. Key conditions include using anhydrous 2-butanone, potassium carbonate (K₂CO₃) as a base, and refluxing for 12–18 hours under nitrogen. Purification via recrystallization (e.g., methanol) or reverse-phase HPLC (30%→100% methanol-water gradient) typically yields 67–88% purity. Optimization strategies include stoichiometric control (1.2 equivalents of pyridinyl chloride) and inert atmosphere to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

  • Methodological Answer :

  • ¹H NMR : Methoxy singlet at δ 3.8–3.9 ppm (ester), pyridine aromatic protons at δ 7.3–8.5 ppm, and thiophene protons at δ 6.7–7.1 ppm.
  • ¹³C NMR : Ester carbonyl at ~165 ppm, pyridine carbons at 120–150 ppm.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-O-C at 1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 314.7 (C₁₂H₈ClNO₄S). Purity validation requires HPLC with >95% peak area .

Q. What are the stability and storage recommendations to ensure experimental reproducibility?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under argon. Stability assessments via HPLC at 0/3/6-month intervals monitor hydrolysis (e.g., carboxylic acid formation). Solutions in DMSO should be aliquoted to minimize freeze-thaw cycles. Degradation products require re-purification if detected .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, solvent concentrations). Mitigation strategies include:

  • Standardized protocols (fixed IC₅₀ measurement conditions).
  • Purity verification (HPLC, NMR) to exclude impurities.
  • Comparative studies using defined analogs (e.g., pyridine vs. benzene substituents) under identical conditions. Meta-analyses should account for solvent effects (DMSO tolerance <0.1% v/v) .

Q. What computational strategies predict the reactivity or binding modes of this compound in drug discovery?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., pyridine ring as electrophilic center).
  • Molecular Docking : Use AutoDock Vina with protein crystal structures (e.g., kinase domains) to model binding poses.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories.
  • QSAR Models : Train on analog datasets (e.g., thiophene esters with Cl substituents) to predict bioactivity .

Q. How can structure-activity relationship (SAR) studies improve the efficacy of derivatives?

  • Methodological Answer :

  • Pyridine Modifications : Replace Cl with F, Br, or nitro groups to assess electronic effects.
  • Thiophene Modifications : Compare ester vs. amide functionalities for metabolic stability.
  • High-Throughput Screening : Test derivatives against target enzymes (e.g., kinases) with crystallographic validation of binding modes.
  • Multivariate Analysis : Use PCA or PLS regression to correlate substituent properties (logP, polar surface area) with activity .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 314.7→196.1 (quantifier) and 314.7→154.0 (qualifier).
  • Validation Parameters : Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and matrix effects (recovery ≥85%) .

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